6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Description
6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the FMS-like tyrosine kinase 3 (FLT3) and the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components), while EGFR-TK is involved in regulating cell growth and differentiation .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signal transduction pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the FLT3 and EGFR-TK signaling pathways. Inhibition of FLT3 disrupts the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are involved in cell survival, proliferation, and differentiation . Similarly, inhibition of EGFR-TK affects the RAS/RAF/MEK/ERK pathway, leading to reduced cell proliferation .
Result of Action
The molecular effect of the compound’s action is the inhibition of FLT3 and EGFR-TK, leading to disruption of their downstream signaling pathways . On a cellular level, this results in reduced cell proliferation and increased apoptosis (programmed cell death), particularly in cancer cells .
Properties
CAS No. |
1251629-76-1 |
---|---|
Molecular Formula |
C26H22N4O2 |
Molecular Weight |
422.488 |
IUPAC Name |
2-(4-methylphenyl)-3-oxo-N-(1-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c1-16-8-11-20(12-9-16)30-26(32)22-15-27-23-13-10-19(14-21(23)24(22)29-30)25(31)28-17(2)18-6-4-3-5-7-18/h3-15,17,29H,1-2H3,(H,28,31) |
InChI Key |
IUHOFVWUTXUWMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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